3,4-Dihydrospiro[1-benzopyran-2,3'-oxolane]-4-amine hydrochloride 3,4-Dihydrospiro[1-benzopyran-2,3'-oxolane]-4-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 2172508-70-0
VCID: VC5072815
InChI: InChI=1S/C12H15NO2.ClH/c13-10-7-12(5-6-14-8-12)15-11-4-2-1-3-9(10)11;/h1-4,10H,5-8,13H2;1H
SMILES: C1COCC12CC(C3=CC=CC=C3O2)N.Cl
Molecular Formula: C12H16ClNO2
Molecular Weight: 241.72

3,4-Dihydrospiro[1-benzopyran-2,3'-oxolane]-4-amine hydrochloride

CAS No.: 2172508-70-0

Cat. No.: VC5072815

Molecular Formula: C12H16ClNO2

Molecular Weight: 241.72

* For research use only. Not for human or veterinary use.

3,4-Dihydrospiro[1-benzopyran-2,3'-oxolane]-4-amine hydrochloride - 2172508-70-0

Specification

CAS No. 2172508-70-0
Molecular Formula C12H16ClNO2
Molecular Weight 241.72
IUPAC Name spiro[3,4-dihydrochromene-2,3'-oxolane]-4-amine;hydrochloride
Standard InChI InChI=1S/C12H15NO2.ClH/c13-10-7-12(5-6-14-8-12)15-11-4-2-1-3-9(10)11;/h1-4,10H,5-8,13H2;1H
Standard InChI Key UEFBBYCDAXQNSU-UHFFFAOYSA-N
SMILES C1COCC12CC(C3=CC=CC=C3O2)N.Cl

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The compound features a spirocyclic core where the benzopyran (3,4-dihydrochromene) and oxolane rings share a single atom, creating a rigid three-dimensional structure. The benzopyran component consists of a fused benzene and pyran ring, while the oxolane ring contributes a five-membered oxygen-containing heterocycle. The amine group at position 4 of the benzopyran and the hydrochloride salt enhance solubility and bioavailability.

Table 1: Key Physicochemical Properties

PropertyValue
CAS No.2172508-70-0
Molecular FormulaC12H16ClNO2\text{C}_{12}\text{H}_{16}\text{ClNO}_2
Molecular Weight241.72 g/mol
IUPAC NameSpiro[3,4-dihydrochromene-2,3'-oxolane]-4-amine hydrochloride
SMILESC1COCC12CC(C3=CC=CC=C3O2)N.Cl
SolubilityNot publicly available

The spiro arrangement restricts molecular flexibility, potentially enhancing target binding specificity. The hydrochloride salt form improves stability, a common strategy in drug development to modulate pharmacokinetics.

Synthetic Routes and Optimization

Industrial-Scale Considerations

Large-scale synthesis would require optimization for yield and purity. Continuous flow reactors could enhance cyclization efficiency, while crystallization techniques might resolve stereochemical complexities. Source highlights the use of sodium ethylate and phosphorus oxychloride in similar syntheses, suggesting their potential utility here. For instance, the manufacturing of Abanoquil mesylate involves POCl₃-mediated cyclization, a strategy adaptable to this compound’s oxolane ring formation .

ActivityMechanismSource Compound
AntiarrhythmicModulation of ion channelsAbanoquil mesylate
AntimicrobialCell wall synthesis inhibitionNitro-spiro derivatives
NeuroprotectiveOxidative stress reductionBenzopyran analogs

Therapeutic Applications

  • Cardiovascular Effects: The antiarrhythmic activity of Abanoquil mesylate, a spirocyclic isoquinoline derivative, suggests potential utility in arrhythmia management via potassium channel blockade .

  • Antimicrobial Action: Nitro-substituted spiro compounds demonstrate efficacy against Gram-positive pathogens, likely through interference with peptidoglycan crosslinking.

  • Neuroprotection: Benzopyran derivatives mitigate oxidative damage in neuronal cells, implicating this compound in Alzheimer’s or Parkinson’s disease research.

Challenges and Future Directions

Knowledge Gaps

  • Solubility and Bioavailability: Experimental solubility data are absent, hindering formulation development.

  • Target Identification: The amine group’s role in receptor binding (e.g., serotonin or adrenergic receptors) remains speculative.

Research Priorities

  • In Vitro Screening: Prioritize assays for cytochrome P450 interactions and cytotoxicity.

  • Stereochemical Resolution: Investigate enantioselective synthesis to isolate biologically active isomers.

  • In Vivo Efficacy Studies: Evaluate pharmacokinetics in rodent models for cardiovascular or neurological indications.

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